molecular formula C16H14N2O B3032548 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole CAS No. 22020-68-4

2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole

Cat. No.: B3032548
CAS No.: 22020-68-4
M. Wt: 250.29 g/mol
InChI Key: PMGVHHSGIQBGCK-UHFFFAOYSA-N
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Description

2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole (CAS 22020-68-4) is a high-value, 2,5-disubstituted 1,3,4-oxadiazole derivative of significant interest in pharmaceutical and materials science research. With a molecular formula of C16H14N2O and a molecular weight of 250.30 g/mol, this compound is part of a well-known class of five-membered aza-heterocyclic compounds recognized for their metabolic stability and ability to form hydrogen bonds, making them excellent pharmacophores . In pharmaceutical research, derivatives of the 1,3,4-oxadiazole scaffold, particularly those with specific 2,5-disubstitutions, demonstrate remarkable biological activities . Recent studies highlight their potent anti-inflammatory potential, showing outstanding inhibition of heat-induced protein denaturation . Furthermore, 1,3,4-oxadiazole-based compounds are extensively investigated in oncology for their antiproliferative effects, which work through mechanisms such as the inhibition of key enzymes like thymidylate synthase, HDAC, and topoisomerase II . The structural motif is also a key feature in MAO-B inhibitors, which are relevant for the treatment of neurological disorders such as Parkinson's and Alzheimer's diseases . Beyond biomedical applications, this compound is valuable in materials science. The 1,3,4-oxadiazole core is utilized in the development of advanced materials, including organic light-emitting diodes (OLEDs), polymers, and liquid crystals, due to its photoluminescent properties and thermal stability . Intended Use: This product is intended for research purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Safety Notice: Researchers should consult the Safety Datasheet (SDS) and conduct a comprehensive risk assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-bis(2-methylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H14N2O/c1-11-7-3-5-9-13(11)15-17-18-16(19-15)14-10-6-4-8-12(14)2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGVHHSGIQBGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70176488
Record name 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)-
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Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22020-68-4
Record name 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole
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Record name 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)-
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Record name 1,3,4-Oxadiazole, 2,5-bis(2-methylphenyl)-
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Ii. Synthetic Methodologies and Strategies

Classical and Conventional Synthetic Routes to 1,3,4-Oxadiazole (B1194373) Derivatives

Conventional methods are characterized by stepwise procedures that allow for the isolation and purification of intermediates, providing a reliable, albeit sometimes lengthy, path to the target compounds.

A foundational strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involves the oxidative cyclization of N-acylhydrazones. journalagent.comresearchgate.net These hydrazones are typically prepared by condensing an aroylhydrazine with an aromatic aldehyde. For instance, to synthesize a symmetrically substituted compound like 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole, 2-methylbenzohydrazide (B1293746) could be condensed with 2-methylbenzaldehyde. The resulting N-acylhydrazone intermediate is then subjected to an oxidative cyclization agent to yield the final product. journalagent.com

The most common and versatile route to the necessary 1,2-diacylhydrazine (or N,N'-diacylhydrazine) precursor involves the acylation of an acid hydrazide. researchgate.net An acid hydrazide, such as 2-methylbenzohydrazide, can be reacted with a carboxylic acid or, more frequently, a more reactive acid chloride. nih.govnih.govjchemrev.com This reaction forms an unsymmetrical diacylhydrazine. If hydrazine (B178648) hydrate (B1144303) itself is used as the starting material, it can be di-acylated with two equivalents of an acid chloride (e.g., 2-methylbenzoyl chloride) to produce a symmetrical 1,2-diacylhydrazine. researchgate.net This intermediate is the direct precursor for the subsequent cyclodehydration step. nih.gov

The crucial step in forming the 1,3,4-oxadiazole ring from a 1,2-diacylhydrazine intermediate is cyclodehydration. This is accomplished using a wide array of dehydrating agents that activate the carbonyl oxygen atoms, facilitating the intramolecular cyclization and elimination of a water molecule. nih.govmdpi.com The choice of reagent can significantly impact reaction conditions and yield.

Commonly employed dehydrating agents include:

Phosphorus Oxychloride (POCl₃) : A widely used and powerful dehydrating agent for this transformation. researchgate.netnih.govbiointerfaceresearch.com It reacts with the amide oxygen of the diacylhydrazine, converting it into a good leaving group and promoting ring closure. researchgate.netmdpi.com The reaction is often conducted by refluxing the diacylhydrazine in excess POCl₃. nih.govmdpi.com

Polyphosphoric Acid (PPA) : PPA serves as both a strong acid catalyst and a dehydrating medium. researchgate.netccsenet.org The high-temperature reaction involves heating the diacylhydrazine in PPA, which facilitates the intramolecular acylation and subsequent dehydration. organic-chemistry.org

Thionyl Chloride (SOCl₂) : Similar to phosphorus oxychloride, thionyl chloride is an effective reagent for the cyclodehydration of diacylhydrazines. nih.govarkat-usa.orgresearchgate.net It activates the carbonyl group, leading to the formation of the oxadiazole ring. libretexts.org

Phosphorus Pentoxide (P₂O₅) : A strong, solid-phase dehydrating agent that can be used for cyclization, often requiring high temperatures. nih.govmdpi.com

Triflic Anhydride (Tf₂O) : A highly reactive and efficient reagent that allows the cyclodehydration to proceed under milder conditions compared to agents like POCl₃ or PPA. nih.govorganic-chemistry.org

The following table summarizes typical conditions and outcomes for various dehydrating agents used in 1,3,4-oxadiazole synthesis.

Dehydrating AgentTypical SubstrateReaction ConditionsYieldReference(s)
Phosphorus Oxychloride (POCl₃)1,2-DiacylhydrazinesReflux (e.g., 110 °C), 6-24 hGood to Excellent researchgate.netmdpi.comnih.gov
Polyphosphoric Acid (PPA)Dicarboxylic Acids + HydrazineHigh Temperature (e.g., 160 °C)High researchgate.net
Thionyl Chloride (SOCl₂)N,N'-DiacylhydrazinesReflux in an inert solventGood nih.govarkat-usa.org
Triflic Anhydride (Tf₂O)N-PhenethylamidesLow Temperature (-78 °C to RT)High organic-chemistry.org

Direct Cyclization Approaches

To improve efficiency and reduce the number of synthetic steps, direct cyclization methods have been developed. These strategies often bypass the need to isolate the diacylhydrazine intermediate.

This method is the cornerstone of 1,3,4-oxadiazole synthesis, as detailed in section 2.1.1.2. The term specifically refers to the intramolecular condensation and dehydration of a 1,2-diacylhydrazine to form the stable, aromatic oxadiazole ring. nih.govnih.gov Numerous reagents have been developed to effect this transformation under various conditions, from harsh acidic environments to milder, ambient temperatures, enhancing the scope and functional group tolerance of the reaction. mdpi.comrsc.org

A modern and efficient one-pot strategy for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles utilizes N-isocyanimino-triphenylphosphorane. nih.govresearchgate.net This versatile reagent facilitates a three-component reaction between a carboxylic acid, an aldehyde, and the phosphorane itself. organic-chemistry.orgtsijournals.com The reaction is believed to proceed via the nucleophilic addition of the isocyanide to the aldehyde, which is activated by the carboxylic acid. This forms an intermediate that undergoes an intramolecular aza-Wittig reaction, leading to the formation of the oxadiazole ring and triphenylphosphine (B44618) oxide as a byproduct. organic-chemistry.orgresearchgate.net This method is notable for its mild conditions and high yields, providing a direct route to the desired heterocycle. tsijournals.com

Modern and Advanced Synthetic Protocols

Recent advancements in synthetic organic chemistry have led to the development of novel methodologies for the construction of the 1,3,4-oxadiazole ring. These methods often offer milder reaction conditions and greater efficiency compared to traditional approaches.

Oxidative cyclization of acylhydrazones is a prominent and widely utilized strategy for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles. organic-chemistry.orgnih.gov This approach involves the formation of an N-acylhydrazone intermediate, typically from the condensation of an aldehyde and a hydrazide, which then undergoes an oxidative cyclization to form the oxadiazole ring.

A variety of oxidizing agents have been employed to facilitate this transformation. Strong oxidants such as Dess–Martin periodinane, ceric ammonium (B1175870) nitrate, and various hypervalent iodine reagents have proven effective. rsc.org For instance, stoichiometric amounts of molecular iodine in the presence of potassium carbonate can mediate a transition-metal-free oxidative cyclization of acylhydrazones. organic-chemistry.org Another approach utilizes a cationic Fe(III)/TEMPO-catalyzed system with oxygen as the oxidant, offering a broad scope and good functional-group tolerance. organic-chemistry.org

More recently, photo-mediated oxidative cyclization has emerged as a greener alternative. One notable method describes the efficient catalyst-free, photo-mediated oxidative cyclization of pyridinium (B92312) acylhydrazones. This reaction proceeds without the need for additives like bases, strong oxidants, or photocatalysts, which are often required in other methods. rsc.orgrsc.org

Table 1: Comparison of Oxidizing Agents in Acylhydrazone Cyclization

Oxidizing SystemKey FeaturesReference
Molecular Iodine (I₂) / K₂CO₃Transition-metal-free, practical. organic-chemistry.org
Fe(III) / TEMPO / O₂Catalytic, uses molecular oxygen, broad scope. organic-chemistry.org
Photo-mediated (additive-free)Catalyst-free, mild conditions, environmentally friendly. rsc.orgrsc.org
Hypervalent Iodine ReagentsEffective for various substrates. organic-chemistry.org

Electrochemical and photochemical methods represent a frontier in the synthesis of 1,3,4-oxadiazoles, offering sustainable and mild alternatives to conventional synthesis.

Electrocatalytic synthesis provides a green approach by avoiding the use of stoichiometric chemical oxidants. A mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones has been developed. nih.gov This indirect electrochemical oxidation is tolerant of a diverse range of functional groups and can be performed on a gram scale. nih.gov Another electrocatalytic method involves the decarboxylative cyclization of α-keto acids and acylhydrazines, proceeding without external oxidants, bases, or transition metal catalysts. researchgate.netthieme-connect.com

Photocatalytic syntheses utilize visible light to drive the reaction, often under very mild conditions. A variety of photocatalysts have been explored. For example, a polyaniline-g-C3N4-TiO2 composite has been used for the synthesis of 2,5-diaryl 1,3,4-oxadiazoles from α-keto acids and acylhydrazines under visible light. researchgate.net Carbon nitride-based heterogeneous photocatalysts, such as potassium poly(heptazine imide), have also been successfully employed for the oxidative cyclization of N-acylhydrazones using elemental sulfur as a selective electron scavenger. scispace.com Furthermore, an oxidant-free, photoredox-mediated cascade cyclization of acylhydrazones has been achieved using an organo acridinium (B8443388) photocatalyst in combination with a cobaloxime catalyst, producing H₂ as the sole byproduct. organic-chemistry.org There are also reports of catalyst-free, visible-light-promoted cyclization reactions between aldehydes and hypervalent iodine(III) reagents. acs.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. researchgate.net A notable MCR-based strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves a sequence of the Ugi-tetrazole reaction followed by the Huisgen 1,3-dipolar cycloaddition. acs.orgacs.org

In this metal-free protocol, an amine, an aldehyde, an azide, and an isocyanide react in the first step (Ugi-tetrazole reaction) to form a 5-substituted-1H-tetrazole intermediate. acs.orgnih.gov This intermediate then undergoes a Huisgen reaction with an acyl chloride. The unstable N-acylated tetrazole intermediate rearranges with the elimination of nitrogen, followed by ring-opening and subsequent cyclization to yield the final 2,5-disubstituted 1,3,4-oxadiazole. acs.orgnih.gov This convergent approach allows for significant structural diversity at both the 2- and 5-positions of the oxadiazole ring. nih.gov The Huisgen cycloaddition itself is a powerful tool for constructing five-membered heterocycles. sphinxsai.comresearchgate.net

One-pot syntheses are procedurally simple, cost-effective, and environmentally friendly as they reduce the need for purification of intermediates, minimize solvent waste, and save time. Several one-pot methodologies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been reported.

One such method involves the copper-catalyzed dual oxidation of arylacetic acids and hydrazides under an oxygen atmosphere. nih.govacs.org This protocol proceeds via oxidative decarboxylation of the arylacetic acid followed by oxidative functionalization of the imine C-H bond. nih.govacs.org Another efficient one-pot synthesis involves the treatment of an acetohydrazide with aromatic aldehydes in the presence of cerium(IV) ammonium nitrate. rsc.org

A metal- and base-free, one-pot synthesis has been developed via a radical-promoted cross-dehydrogenative coupling (CDC) strategy. researchgate.netorganic-chemistry.org This reaction involves the N-acylation of aryl tetrazoles with aryl aldehydes, promoted by di-tert-butyl peroxide (DTBP), followed by a thermal rearrangement to yield 2,5-diaryl 1,3,4-oxadiazoles. organic-chemistry.org Additionally, a one-pot, three-component photoredox process has been developed using a photocatalyst to couple isothiocyanates with hydrazines, followed by intramolecular cyclization with an alkyl halide. bohrium.com

Table 2: Overview of Selected One-Pot Syntheses for 2,5-Disubstituted 1,3,4-Oxadiazoles

MethodStarting MaterialsKey Reagents/CatalystsReference
Copper-Catalyzed Dual OxidationArylacetic acids, HydrazidesCopper catalyst, Oxygen nih.govacs.org
Cerium-Catalyzed CyclizationAcetohydrazide, Aromatic aldehydesCerium(IV) ammonium nitrate rsc.org
Radical-Promoted CDCAryl tetrazoles, Aryl aldehydesDi-tert-butyl peroxide (DTBP) researchgate.netorganic-chemistry.org
Photoredox Three-ComponentIsothiocyanates, Hydrazines, Alkyl halidesPhotocatalyst, Visible light bohrium.com

Derivatization Strategies for Functionalization of Oxadiazole Scaffolds

Functionalization of a pre-formed oxadiazole scaffold is a key strategy for creating libraries of related compounds. For a molecule like this compound, the peripheral phenyl rings are the primary sites for further chemical modification.

The 1,3,4-oxadiazole ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, which makes direct electrophilic substitution on the heterocyclic ring difficult. chemicalbook.com However, the phenyl rings attached at the 2- and 5-positions are susceptible to electrophilic aromatic substitution. The 1,3,4-oxadiazole core acts as a deactivating group, directing incoming electrophiles primarily to the meta and para positions of the phenyl rings. The presence of the methyl group on each phenyl ring in this compound, being an activating group, will also influence the regioselectivity of the substitution.

Direct arylation reactions, a subset of electrophilic substitution, are among the most popular methods for constructing new carbon-carbon bonds between two aromatic species. mdpi.com These reactions can be used to further functionalize the phenyl rings of 2,5-diaryl-1,3,4-oxadiazoles, leading to more complex molecular architectures. mdpi.com

Nucleophilic Reactivity of Oxadiazole Nitrogen Atoms

Due to the presence of these lone pairs, the nitrogen atoms in the 1,3,4-oxadiazole ring exhibit nucleophilic character. This inherent nucleophilicity makes them susceptible to attack by various electrophiles. The extent of this reactivity can be influenced by the nature of the substituents at the 2 and 5 positions of the oxadiazole ring. Electron-donating groups can enhance the electron density on the nitrogen atoms, thereby increasing their nucleophilicity. Conversely, electron-withdrawing groups would be expected to decrease the nucleophilic character of the nitrogen atoms.

While the nucleophilicity of the nitrogen atoms is a recognized feature of the 1,3,4-oxadiazole system, detailed studies specifically quantifying this reactivity for 2,5-disubstituted derivatives, including this compound, are not extensively documented in readily available literature. However, the general principle of electrophilic attack at the nitrogen atoms is a fundamental aspect of the chemical behavior of this heterocyclic system. Reactions such as N-alkylation or quaternization with alkyl halides would be anticipated, leading to the formation of oxadiazolium salts. These reactions would formally involve the attack of the nitrogen lone pair on the electrophilic carbon atom of the alkylating agent. The feasibility and efficiency of such reactions would depend on the specific reaction conditions and the electronic properties of the substituents on the oxadiazole ring.

Alkylation Reactions of Oxadiazole-Thiones

The alkylation of 1,3,4-oxadiazole-2-thiones is a well-established method for the functionalization of this heterocyclic system. These compounds exist in a tautomeric equilibrium between the thione and thiol forms. The thione form predominates, but the presence of the thiol tautomer allows for facile S-alkylation reactions. The synthesis of the precursor, 5-(2-methylphenyl)-1,3,4-oxadiazole-2-thiol, can be achieved by reacting 2-methylbenzohydrazide with carbon disulfide in an alkaline medium. chemicalbook.com

The resulting 5-(o-tolyl)-1,3,4-oxadiazole-2-thiol can then undergo nucleophilic substitution reactions with various electrophiles, particularly alkyl halides. ajphs.com These reactions are typically carried out in the presence of a base, which deprotonates the thiol group to form a more nucleophilic thiolate anion. The thiolate then readily attacks the electrophilic carbon of the alkylating agent, leading to the formation of a new carbon-sulfur bond and yielding the corresponding 2-(alkylthio)-1,3,4-oxadiazole derivative.

A general procedure for the S-alkylation of 5-aryl-1,3,4-oxadiazole-2-thiones involves dissolving the thione in a suitable solvent, such as dimethylformamide (DMF), and treating it with a base like sodium hydride (NaH) to generate the thiolate. ajphs.comresearchgate.net The electrophile, for instance, an alkyl or benzyl (B1604629) halide, is then added to the reaction mixture, which is typically stirred at room temperature until the reaction is complete. The progress of the reaction can be monitored by thin-layer chromatography.

The versatility of this reaction allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the 2-position of the oxadiazole ring, making it a valuable tool in the synthesis of diverse derivatives for various applications.

ElectrophileProductReaction ConditionsYield (%)Reference
Methyl Iodide2-(Methylthio)-5-(p-nitrophenyl)-1,3,4-oxadiazoleNaH, DMF, rt- ajphs.com
Ethyl Iodide2-(Ethylthio)-5-(p-nitrophenyl)-1,3,4-oxadiazoleNaH, DMF, rt- ajphs.com
n-Propyl Bromide2-(n-Propylthio)-5-(p-nitrophenyl)-1,3,4-oxadiazoleNaH, DMF, rt- ajphs.com
n-Butyl Bromide2-(n-Butylthio)-5-(p-nitrophenyl)-1,3,4-oxadiazoleNaH, DMF, rt- ajphs.com
Benzyl Chloride2-(Benzylthio)-5-(p-nitrophenyl)-1,3,4-oxadiazoleNaH, DMF, rt- ajphs.com

Iii. Mechanistic Investigations of 2,5 Bis 2 Methylphenyl 1,3,4 Oxadiazole Transformations

Elucidation of Reaction Mechanisms in Synthesis

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles, including 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole, is most commonly achieved through the cyclodehydration of N,N'-diacylhydrazines. mdpi.com This transformation is a cornerstone method, valued for its efficiency and adaptability. The mechanism proceeds in two principal stages: the formation of the diacylhydrazine intermediate followed by an acid-catalyzed intramolecular cyclization.

The process typically begins with the reaction of two equivalents of an acylating agent, such as 2-methylbenzoyl chloride, with one equivalent of hydrazine (B178648) hydrate (B1144303). Alternatively, a carboxylic acid (2-methylbenzoic acid) can be coupled with a corresponding acid hydrazide (2-methylhydrazide). This initial step yields the key intermediate, N,N'-bis(2-methylbenzoyl)hydrazine.

The subsequent and critical step is the cyclodehydration of this intermediate. This is accomplished using a variety of dehydrating agents, which act as catalysts to facilitate the intramolecular ring closure. researchgate.netnih.gov The mechanism, when catalyzed by a protic or Lewis acid (e.g., POCl₃, PPA, H₂SO₄), is generally understood to involve the following sequence:

Protonation: One of the carbonyl oxygen atoms of the diacylhydrazine is protonated by the acidic catalyst. This activation increases the electrophilicity of the carbonyl carbon.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the second carbonyl group performs a nucleophilic attack on the activated carbonyl carbon. This forms a five-membered ring intermediate.

Dehydration: A series of proton transfers and the subsequent elimination of a water molecule from the intermediate leads to the formation of the stable, aromatic 1,3,4-oxadiazole (B1194373) ring. nih.gov

Another established mechanistic route is the Huisgen reaction, which involves the reaction of a 5-substituted tetrazole with an acid chloride. acs.org In this pathway, the tetrazole is N-acylated by the acid chloride, forming an unstable intermediate that undergoes a thermal rearrangement. This rearrangement involves the elimination of a molecule of nitrogen (N₂), followed by ring-opening and subsequent cyclization to yield the 2,5-disubstituted 1,3,4-oxadiazole. acs.org Oxidative cyclization of N-acylhydrazones also represents a viable pathway to the oxadiazole core. nih.gov

Table 1: Common Dehydrating Agents in 1,3,4-Oxadiazole Synthesis
Dehydrating AgentAbbreviationReference
Phosphorus OxychloridePOCl₃ mdpi.comresearchgate.net
Polyphosphoric AcidPPA mdpi.comnih.gov
Thionyl ChlorideSOCl₂ mdpi.com
Sulfuric AcidH₂SO₄ mdpi.comnih.gov
Trifluoroacetic AnhydrideTFAA researchgate.net
Phosphorus PentoxideP₂O₅ mdpi.com

Fundamental Studies on Chemical Reactivity Pathways of the Oxadiazole Ring

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle characterized by high thermal and chemical stability. mdpi.com Its aromaticity arises from the delocalization of six π-electrons across the ring. The presence of one oxygen and two nitrogen heteroatoms renders the ring system electron-deficient. mdpi.com This electronic characteristic is a primary determinant of its chemical reactivity, making it generally resistant to electrophilic substitution but susceptible to nucleophilic attack under certain conditions.

Fundamental studies have revealed that the 1,3,4-oxadiazole ring can undergo transformations into other heterocyclic systems, demonstrating its utility as a synthetic intermediate. These reactions typically involve nucleophilic attack followed by ring-opening and subsequent rearrangement.

Conversion to Triazoles: When heated with nucleophiles like hydrazine hydrate, 2,5-disubstituted 1,3,4-oxadiazoles can be converted into 3,5-disubstituted-4-amino-1,2,4-triazoles. mdpi.com This transformation involves a nucleophilic attack by hydrazine on one of the ring carbons adjacent to the oxygen, leading to ring cleavage and subsequent recyclization with the incorporation of an additional nitrogen atom.

Conversion to Thiadiazoles: The reaction of a 1,3,4-oxadiazole with reagents such as thiourea (B124793) or phosphorus pentasulfide can result in the formation of a 1,3,4-thiadiazole (B1197879) ring. mdpi.com This involves the replacement of the ring's oxygen atom with a sulfur atom.

While the core ring is stable, the substituents at the C2 and C5 positions significantly influence its reactivity. In this compound, the aryl groups are the primary sites for many chemical modifications, with the oxadiazole core often remaining intact. The electron-withdrawing nature of the oxadiazole ring can activate the attached phenyl rings towards nucleophilic aromatic substitution, although the steric hindrance from the ortho-methyl groups may moderate this effect.

Table 2: Reactivity Pathways of the 1,3,4-Oxadiazole Ring
ReactantProduct HeterocycleTransformation TypeReference
Hydrazine Hydrate1,2,4-TriazoleRing Conversion mdpi.com
Thiourea1,3,4-ThiadiazoleRing Conversion (O to S) mdpi.com
Phosphorus Pentasulfide1,3,4-ThiadiazoleRing Conversion (O to S)

Analysis of Intramolecular Interactions and Electron Delocalization

The molecular structure of this compound features a central, planar 1,3,4-oxadiazole ring flanked by two 2-methylphenyl (o-tolyl) substituents. This arrangement creates a π-conjugated system where the electron-deficient oxadiazole core is in conjugation with the electron-rich phenyl rings. nih.gov This extended conjugation allows for significant electron delocalization across the molecule, which is fundamental to its electronic and photophysical properties. researchgate.net The 1,3,4-oxadiazole moiety acts as an electron acceptor or a hole-blocking unit, a property that is exploited in materials science applications. mdpi.com

A critical structural feature of this specific compound is the presence of methyl groups at the ortho positions of the phenyl rings. These groups introduce significant steric hindrance, which forces the phenyl rings to twist out of the plane of the central oxadiazole ring. This dihedral twist disrupts the coplanarity of the molecule. While electron delocalization still occurs, the degree of effective π-conjugation is reduced compared to its non-methylated analogue, 2,5-diphenyl-1,3,4-oxadiazole (B188118). nih.gov

This steric-induced non-planarity has direct consequences for the molecule's properties:

Electronic Properties: The reduced conjugation can lead to a widening of the HOMO-LUMO gap compared to a fully planar equivalent. This affects the molecule's absorption and emission spectra, typically causing a hypsochromic (blue) shift in the maximum absorption wavelength. nih.gov

Intramolecular Interactions: The primary intramolecular interactions are van der Waals forces, particularly the steric repulsion between the ortho-methyl groups and the atoms of the oxadiazole ring. There is also the potential for weak C-H···N or C-H···O hydrogen bonding interactions between the methyl hydrogens and the heteroatoms of the oxadiazole ring, which can influence the conformational preference of the molecule.

Computational studies, such as Density Functional Theory (DFT), are often employed to quantify these effects, calculating the optimal dihedral angles, mapping the electron density distribution, and determining the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov These analyses confirm that the electron density is delocalized over the entire molecular framework, with the oxadiazole ring possessing a lower electron density than the terminal aryl rings.

Table 3: Analysis of Intramolecular Effects
PhenomenonDescriptionConsequence
π-ConjugationDelocalization of electrons across the oxadiazole and phenyl rings.Governs electronic and optical properties.
Electron DelocalizationDistribution of electron density over the molecular framework.Oxadiazole ring is electron-deficient; phenyl rings are electron-rich.
Steric HindranceRepulsion caused by ortho-methyl groups.Induces a non-planar conformation (twisted phenyl rings).
Reduced CoplanarityThe phenyl rings are twisted out of the plane of the oxadiazole ring.Decreases the efficiency of π-conjugation, affecting absorption/emission spectra.

Iv. Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole, both proton (¹H) and carbon-13 (¹³C) NMR provide critical data.

¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the methyl and aromatic protons. The methyl (–CH₃) protons are expected to appear as a sharp singlet in the upfield region, typically around δ 2.70 ppm. nih.gov The aromatic protons of the two ortho-substituted phenyl rings would present as a complex multiplet pattern in the downfield region, generally between δ 7.3 and 8.1 ppm. The exact splitting pattern depends on the coupling between the adjacent protons on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment within the molecule. The carbon atoms of the central 1,3,4-oxadiazole (B1194373) ring are highly deshielded and typically resonate at approximately δ 162–166 ppm. nih.govmdpi.com The methyl carbons (–CH₃) are found in the upfield region, with an expected chemical shift around δ 21.5 ppm. nih.gov The aromatic carbons display a series of signals in the δ 120–140 ppm range, with the carbon atom directly attached to the oxadiazole ring and the carbon bearing the methyl group showing distinct chemical shifts due to their different electronic environments. nih.gov

Interactive Data Table: Expected NMR Spectral Data
NucleusType of AtomExpected Chemical Shift (δ, ppm)
¹HMethyl (–CH₃)~ 2.70 (singlet)
¹HAromatic (Ar–H)7.3 – 8.1 (multiplet)
¹³COxadiazole (C=N)162 – 166
¹³CAromatic (Ar–C)120 – 140
¹³CMethyl (–CH₃)~ 21.5

Infrared Spectroscopy (FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of a 2,5-diaryl-1,3,4-oxadiazole shows several characteristic absorption bands. Key vibrational frequencies for this class of compounds include:

C=N stretching: A strong absorption band characteristic of the carbon-nitrogen double bond within the oxadiazole ring, typically observed in the region of 1607–1614 cm⁻¹. nih.gov

C–O–C stretching: The cyclic ether linkage of the oxadiazole ring gives rise to a characteristic band, often found around 1239 cm⁻¹. nih.gov

Aromatic C–H stretching: These vibrations appear as a series of bands above 3000 cm⁻¹. nih.gov

Aliphatic C–H stretching: The methyl groups exhibit C-H stretching vibrations, typically in the 2950-2960 cm⁻¹ range. nih.gov

Aromatic C=C stretching: Multiple bands in the 1450–1600 cm⁻¹ region correspond to the carbon-carbon double bonds within the phenyl rings. nih.gov

Interactive Data Table: Characteristic FT-IR Absorption Bands
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
C=N (Oxadiazole)Stretching1607 – 1614
C–O–C (Oxadiazole)Stretching~ 1239
Aromatic C–HStretching> 3000
Aliphatic C–HStretching2950 – 2960
Aromatic C=CStretching1450 – 1600

Mass Spectrometry (MS, HRMS, EIMS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound (C₁₆H₁₄N₂O), the expected exact mass can be calculated. In Electron Ionization Mass Spectrometry (EIMS), the molecular ion peak (M⁺) would be observed, and fragmentation patterns would likely involve the cleavage of the phenyl rings or the oxadiazole core, providing further structural evidence. nih.gov For related structures, the molecular ion is often a prominent peak, sometimes even the base peak. nih.gov

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. 2,5-Diaryl-1,3,4-oxadiazoles are known chromophores that absorb strongly in the UV region due to π → π* transitions within the conjugated system formed by the phenyl rings and the central oxadiazole moiety. wordpress.com The absorption maximum (λₘₐₓ) for this class of compounds typically occurs in the range of 280–350 nm. wordpress.commdpi.com The exact position of the absorption maximum is sensitive to the solvent and the substitution pattern on the phenyl rings. mdpi.com

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry (DSC))

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of materials, such as melting point and thermal stability. The 1,3,4-oxadiazole ring is known for its high thermal stability. orientjchem.orgnih.gov DSC analysis of this compound would reveal its melting point, which is expected to be sharp, indicating a crystalline solid of high purity. TGA would show the decomposition temperature, which for many 2,5-disubstituted 1,3,4-oxadiazoles is quite high, reflecting the stability of the heterocyclic core. orientjchem.orgnih.gov

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in understanding the molecular structure and electronic properties of compounds like 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine its optimized ground state geometry. This would provide precise information on bond lengths, bond angles, and dihedral angles, revealing the three-dimensional arrangement of the atoms. These geometric parameters are crucial for understanding the molecule's stability and reactivity.

To investigate the electronic excitation properties and to simulate the UV-Vis absorption spectrum of the compound, Time-Dependent Density Functional Theory (TD-DFT) is the standard method. These calculations would yield information about the energies of electronic transitions from the ground state to various excited states, the corresponding oscillator strengths, and the nature of these transitions (e.g., π→π* or n→π*). This information is vital for understanding the photophysical properties of the molecule.

Molecular Orbital Analysis

Molecular orbital analysis provides insights into the distribution of electrons within the molecule and its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. Analysis of the HOMO and LUMO energy levels and their spatial distribution for this compound would indicate its electron-donating and electron-accepting capabilities, respectively. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Reactivity and Electrophilicity/Nucleophilicity Indices

Global reactivity descriptors, derived from the conceptual DFT framework, are used to quantify the reactivity of a molecule. For this compound, these indices would be calculated from the HOMO and LUMO energies. Key indices include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). These parameters provide a quantitative measure of the molecule's resistance to change in its electron distribution and its propensity to accept electrons, thereby offering insights into its electrophilic and nucleophilic nature.

Fukui Functions and Condensed Softness Indices for Reactive Centers

Fukui functions are instrumental in density functional theory (DFT) for identifying the most reactive sites within a molecule. These functions quantify the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, and radical attack.

For 1,3,4-oxadiazole (B1194373) derivatives, Fukui function analysis helps to pinpoint the atoms most likely to engage in chemical reactions. researchgate.net The calculations typically involve optimizing the molecule's geometry and then determining the electron density for the neutral, cationic (electron removal), and anionic (electron addition) states. The condensed Fukui function (fk) for an atom 'k' can be categorized as:

fk+ : for nucleophilic attack (measures reactivity towards a nucleophile)

fk- : for electrophilic attack (measures reactivity towards an electrophile)

fk0 : for radical attack

Studies on various 2,5-disubstituted 1,3,4-oxadiazoles indicate that the nitrogen and oxygen atoms of the oxadiazole ring, as well as specific carbons in the phenyl rings, are often the primary reactive centers. researchgate.net The precise distribution of these reactive sites in this compound would be influenced by the electron-donating nature of the two methyl groups on the phenyl rings.

Condensed softness indices, which are derived from the Fukui functions, provide further detail on the local reactivity. A higher value of the condensed softness index for a particular atom implies a greater reactivity at that site.

Table 1: Representative Fukui Functions and Condensed Softness Indices for Atoms in a Generic 2,5-Diaryl-1,3,4-oxadiazole Structure

Atom/RegionPredicted Fukui Function (fk+) for Nucleophilic AttackPredicted Fukui Function (fk-) for Electrophilic AttackPredicted Condensed Softness Index
Oxadiazole OxygenModerateHighHigh
Oxadiazole NitrogenHighModerateHigh
Phenyl Ring Carbons (ortho/para)Moderate-HighLow-ModerateModerate-High
Phenyl Ring Carbons (meta)LowLowLow

Note: This table is illustrative and based on general findings for 2,5-disubstituted-1,3,4-oxadiazoles. Specific values for this compound would require dedicated DFT calculations.

Dipole Moment and Electrophilicity Index Studies

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to act as an electrophile. For 1,3,4-oxadiazole derivatives, the electrophilicity can be tuned by the substituents. Electron-withdrawing groups on the phenyl rings tend to increase the electrophilicity index, while electron-donating groups, such as the methyl groups in this compound, would be expected to decrease it. nih.gov

Table 2: Predicted Global Reactivity Descriptors for this compound

DescriptorPredicted Value/RangeSignificance
Dipole Moment (Debye)ModerateIndicates overall molecular polarity and influences intermolecular interactions.
Electrophilicity Index (ω)Low to ModerateSuggests a moderate tendency to accept electrons, influenced by the electron-donating methyl groups.
Chemical Hardness (η)HighImplies high stability and low reactivity, characteristic of aromatic heterocyclic systems.
Chemical Potential (μ)ModerateRelates to the tendency of electrons to escape from the system.

Note: The values in this table are qualitative predictions based on the chemical structure and findings for analogous compounds. Precise values would need to be determined through specific quantum chemical calculations.

Molecular Modeling and Dynamics Simulations

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.

Molecular Docking and Dynamics for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. researchgate.net This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. For 2,5-disubstituted-1,3,4-oxadiazole derivatives, molecular docking studies have been employed to investigate their potential as inhibitors for various enzymes, such as cyclooxygenase-2 (COX-2). nih.gov

A typical docking study for this compound would involve:

Obtaining the 3D structure of the target protein.

Generating a 3D model of the this compound molecule.

Using a docking algorithm to place the ligand into the active site of the protein in various conformations and orientations.

Scoring the different poses based on their binding affinity (e.g., in kcal/mol) to identify the most stable complex.

Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time, providing a more dynamic picture of the interactions. While specific docking studies for this compound are not detailed in the available literature, studies on similar oxadiazole compounds have shown that the oxadiazole ring often participates in key interactions, such as hydrogen bonding or π-π stacking, within the active site of target proteins. nih.gov

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties

In the early stages of drug development, it is essential to assess the pharmacokinetic properties of a compound. In silico ADMET prediction models are used to estimate a molecule's absorption, distribution, metabolism, excretion, and toxicity profiles without the need for extensive laboratory testing. researchgate.net These predictions are often based on the molecule's physicochemical properties, such as molecular weight, lipophilicity (logP), and polar surface area.

For this compound, ADMET prediction would involve calculating various descriptors and comparing them to established criteria for drug-likeness, such as Lipinski's Rule of Five.

Table 3: Predicted ADMET Properties for this compound

ADMET PropertyPredicted OutcomeRationale/Significance
Absorption
Human Intestinal AbsorptionGoodLikely to be well-absorbed from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighIndicates good potential for passive diffusion across the intestinal epithelium.
Distribution
Blood-Brain Barrier (BBB) PenetrationLikelyThe molecule's size and lipophilicity may allow it to cross the BBB.
Plasma Protein BindingHighCommon for lipophilic compounds, affecting the free drug concentration.
Metabolism
Cytochrome P450 InhibitionPossibleMany aromatic compounds are substrates or inhibitors of CYP enzymes.
Excretion
Primary RouteHepatic/RenalMetabolism in the liver followed by excretion via the kidneys is a common pathway.
Toxicity
hERG InhibitionLow to Moderate RiskTo be evaluated, as hERG inhibition can lead to cardiotoxicity.
Ames MutagenicityLikely Non-mutagenicThe chemical structure does not contain typical alerts for mutagenicity.

Note: This table presents predictions based on the general properties of 2,5-disubstituted-1,3,4-oxadiazole derivatives. Actual ADMET properties would need to be confirmed through experimental studies.

Vi. Applications in Advanced Materials Science

Organic Electronics and Optoelectronics Applications

1,3,4-oxadiazole (B1194373) derivatives are a well-established class of materials in the field of organic electronics due to their inherent electronic properties. The oxadiazole ring is electron-deficient, which imparts good electron-transporting capabilities to molecules that contain this moiety.

Development for Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells

Derivatives of 1,3,4-oxadiazole are frequently explored as components in Organic Light-Emitting Diodes (OLEDs). Their primary role in these devices is often as an electron-transport layer (ETL) or a hole-blocking layer (HBL), which helps to improve device efficiency and stability. The electron-deficient nature of the oxadiazole core facilitates the injection and transport of electrons from the cathode towards the emissive layer.

In the context of organic solar cells (OSCs), while less common than in OLEDs, oxadiazole-containing materials have been investigated as electron acceptors or as components in donor-acceptor systems. Their electronic properties can be tuned by modifying the substituent groups attached to the oxadiazole ring, which allows for the optimization of energy levels to match other materials within the solar cell architecture.

Research as Electron-Transporting (ET) and Hole-Blocking (HB) Materials

The electron-withdrawing character of the 1,3,4-oxadiazole ring makes it an excellent building block for electron-transporting (ET) materials. A high electron affinity and a deep Highest Occupied Molecular Orbital (HOMO) level are key characteristics of these materials. The deep HOMO level creates a significant energy barrier for holes, thus enabling these materials to also function effectively as hole-blocking (HB) layers. By confining holes within the emissive layer of an OLED, the probability of radiative recombination of electrons and holes is increased, leading to higher device efficiency.

Use in Scintillating and Photonic Devices

Certain 1,3,4-oxadiazole derivatives exhibit strong fluorescence with high quantum yields, which makes them suitable for applications in scintillators. Scintillators are materials that emit light when excited by ionizing radiation. The fast response and efficient light emission of some oxadiazole compounds are advantageous in this regard. In the broader field of photonics, the tunable optical and electronic properties of these compounds make them of interest for applications such as optical waveguides and switches, although this is a less explored area compared to their use in OLEDs.

Functional Polymers and Nanomaterials

The high thermal and chemical stability of the 1,3,4-oxadiazole ring makes it an attractive component for advanced functional polymers and nanomaterials.

Incorporation into Heat-Resistant Polymers

The incorporation of the rigid and stable 1,3,4-oxadiazole moiety into polymer backbones can significantly enhance the thermal stability of the resulting materials. Aromatic polyoxadiazoles are known for their high glass transition temperatures and excellent resistance to thermal degradation. These properties make them suitable for applications in high-performance plastics and films that are required to operate in demanding environments.

Studies on Nonlinear Optical (NLO) Responses

The extended π-conjugation and the potential for creating donor-acceptor structures make 1,3,4-oxadiazole derivatives candidates for nonlinear optical (NLO) materials. NLO materials have applications in technologies such as optical switching, frequency conversion, and optical data storage. Research in this area typically involves the design and synthesis of molecules with large hyperpolarizabilities, which can be achieved by attaching strong electron-donating and electron-withdrawing groups to the conjugated oxadiazole system.

Tuning Dielectric Properties of Polymers

The integration of 1,3,4-oxadiazole moieties into polymer backbones is a strategic approach to developing materials with tailored dielectric properties, which are crucial for applications in microelectronics and energy storage. Aromatic polyoxadiazoles are noted for their high thermal stability, a consequence of the stable heterocyclic ring structure. researchgate.net The dielectric constant of these polymers can be modulated by introducing different functional groups into the macromolecular chains.

Research into various poly(1,3,4-oxadiazole-ether)s demonstrates that the dielectric constant is influenced by the chemical structure of the polymer repeat unit. For instance, the presence of hexafluoroisopropylidene (6F) groups, known for lowering dielectric constants due to the electronegativity and bulkiness of fluorine, can be contrasted with other linking groups. researchgate.net The dielectric constant values for these polymers are observed to decrease with increasing frequency, a typical behavior for polar dielectric materials. researchgate.net

The table below presents the dielectric constants of several poly(1,3,4-oxadiazole-ether)s at various frequencies, illustrating the impact of structural modifications.

Table 1: Dielectric Constants of Various Poly(1,3,4-oxadiazole-ether)s at Different Frequencies

Polymer Dielectric Constant at 100 Hz Dielectric Constant at 10 kHz Dielectric Constant at 1 MHz
Polymer 3a 3.21 3.18 3.09
Polymer 3b 3.09 2.98 2.94
Polymer 3c 3.12 3.08 2.97
Polymer 3d 3.37 3.34 3.29
Polymer 3e 3.39 3.37 3.31
Polymer 3f 3.03 3.00 2.95

Data sourced from reference researchgate.net.

Furthermore, the properties of polyoxadiazole-based materials can be tuned by creating nanocomposites. For example, incorporating graphene sheets into a sulfonated poly(1,3,4-oxadiazole) matrix can significantly increase the relative permittivity and electrical conductivity of the resulting film, particularly at higher graphene concentrations. researchgate.net This enhancement is attributed to the accumulation of electronic charges at the interfaces between the insulating polymer matrix and the conductive graphene sheets. researchgate.net This approach highlights the versatility of oxadiazole-containing polymers in creating materials with a wide range of dielectric responses for advanced electronic applications.

Corrosion Inhibition Mechanisms and Performance

Derivatives of 2,5-disubstituted-1,3,4-oxadiazole are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel and brass, particularly in acidic environments. researchgate.netresearchgate.net Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The corrosion inhibition mechanism of 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole and its isomers involves the adsorption of the organic molecules onto the metal surface. This process is facilitated by the presence of heteroatoms (nitrogen and oxygen) and the π-electrons of the aromatic and oxadiazole rings. These features allow the molecule to coordinate with the vacant d-orbitals of the metal atoms and share electrons, leading to the formation of a stable adsorbed layer.

Studies on various oxadiazole derivatives show that their adsorption on surfaces like mild steel typically follows the Langmuir adsorption isotherm. researchgate.netresearchgate.netresearchgate.net This suggests the formation of a monolayer on the metal surface. The inhibition is a mixed-type, meaning the compounds retard both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.netresearch-nexus.net The effectiveness of this protective film increases with the concentration of the inhibitor. researchgate.netresearch-nexus.net

The position of the methyl group on the phenyl ring in 2,5-bis(methylphenyl)-1,3,4-oxadiazole compounds significantly influences their performance as corrosion inhibitors. A comparative study on brass in simulated cooling water reveals distinct differences in the inhibition efficiencies of the ortho (2-methylphenyl), meta (3-methylphenyl), and para (4-methylphenyl) isomers.

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have shown that the 3-methylphenyl (3-MPOX) and 4-methylphenyl (4-MPOX) isomers are more effective corrosion inhibitors for brass than the 2-methylphenyl (2-MPOX) isomer. research-nexus.net This suggests that the structural variations, specifically the location of the electron-donating methyl group, play a critical role in the molecule's interaction with the metal surface and its resulting protective capabilities. research-nexus.net The superior performance of the meta- and para-isomers indicates that steric hindrance from the ortho-positioned methyl group in this compound might impede its ability to form a dense, effective protective layer on the brass surface.

Table 2: Comparative Corrosion Inhibition Efficiency of Methylphenyl Isomers on Brass

Compound Isomer Position Relative Inhibition Efficiency
This compound (2-MPOX) Ortho Good
2,5-Bis(3-methylphenyl)-1,3,4-oxadiazole (3-MPOX) Meta Most Effective
2,5-Bis(4-methylphenyl)-1,3,4-oxadiazole (4-MPOX) Para Most Effective

Data interpreted from reference research-nexus.net.

Fluorescent Sensing Systems and Metal Ion Detection

The 2,5-diphenyl-1,3,4-oxadiazole (B188118) (PPD) scaffold, which forms the core of the title compound, is an excellent fluorophore characterized by a high photoluminescence quantum yield and stability. nih.gov By functionalizing this core with specific metal-coordinating units (ionophores), it can be transformed into a highly selective and sensitive fluorescent chemosensor for detecting metal ions. nih.govtandfonline.com The nitrogen and oxygen atoms within the oxadiazole ring themselves can act as potential coordination sites for metal ions. nih.gov

The detection mechanism often relies on modulating photophysical processes like photo-induced electron transfer (PET) or chelation-enhanced fluorescence (CHEF). nih.gov For instance, a sensor incorporating the PPD moiety within a polyamine macrocycle has been shown to act as a selective "OFF-ON" fluorescent sensor for Zinc(II) ions. nih.gov In the absence of Zn(II), the fluorescence is quenched via a PET process from the amine lone pairs to the excited oxadiazole fluorophore. Upon coordination with Zn(II), this PET process is inhibited, leading to a significant enhancement of fluorescence (the CHEF effect), which can result in a visible, intense blue emission. nih.gov

Conversely, the same class of compounds can act as "ON-OFF" sensors for paramagnetic metal ions like Copper(II). The fluorescence of ligands containing the PPD core is effectively quenched upon binding with Cu(II). nih.govnih.gov This quenching is attributed to an electron transfer mechanism involving the paramagnetic metal center. nih.gov The selectivity of these sensors can be finely tuned by altering the size and nature of the coordinating macrocycle, enabling the discrimination between different metal ions, such as Zn(II) and Cadmium(II). nih.govrsc.org This demonstrates the potential of designing derivatives of this compound for specific applications in environmental monitoring and biological sensing.

Vii. Research in Medicinal Chemistry and Biological Activity Mechanisms

Structure-Activity Relationship (SAR) Studies of 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For 2,5-disubstituted-1,3,4-oxadiazole derivatives, research has shown that the nature and position of the substituents on the terminal phenyl rings significantly influence biological activity. mdpi.com

Key findings from SAR studies indicate that:

Lipophilicity and Electronic Effects: The introduction of lipophilic groups can facilitate the transport of the molecule across microbial cell membranes, thereby enhancing antimicrobial activity. nih.gov Furthermore, the presence of electron-withdrawing groups, such as chloro (Cl) or nitro (NO₂), on the phenyl rings often leads to increased antimicrobial efficacy. nih.gov Conversely, the presence of electron-donating groups, like methyl (CH₃) and hydroxyl (OH), has been shown to enhance cytotoxic effects against cancer cell lines. ekb.eg

Steric Factors: The size and spatial arrangement of substituents play a role in how the molecule interacts with its biological target. Quantitative structure-activity relationship (QSAR) models have suggested that thermodynamic descriptors, such as molar refractivity, are important for the antifungal activity of 2,5-disubstituted 1,3,4-oxadiazoles. ijrpc.com

Substitution Position: The positions of substitution on the 1,3,4-oxadiazole (B1194373) ring itself, specifically at the 2 and 5 positions, are critical for defining the pharmacological profile of the derivatives. mdpi.com Modifications at these sites are a primary focus for developing new analogues with improved potency.

Investigation of Antimicrobial Mechanisms

Derivatives of 2,5-disubstituted-1,3,4-oxadiazole have demonstrated a broad spectrum of antimicrobial activities. researchgate.net

Numerous studies have confirmed the efficacy of 1,3,4-oxadiazole derivatives against a wide range of bacteria. These compounds have shown inhibitory effects on both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. nih.govmdpi.com

The antibacterial potency is often dependent on the specific substitutions on the oxadiazole core. For instance, derivatives incorporating a nitro furan (B31954) ring have shown significant activity against staphylococcal strains. nih.gov Some synthesized compounds have exhibited antibacterial effects comparable or even superior to standard antibiotics like ciprofloxacin (B1669076) and gentamicin. mdpi.comnih.gov The mechanism of action for some derivatives may involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication. nih.gov Another proposed mechanism involves puncturing the bacterial cell membrane, leading to the release of cytoplasmic contents. nih.gov

Table 1: Antibacterial Activity of Selected 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

Compound Type Target Organism Activity (MIC/EC₅₀) Reference
Naphthofuran Derivatives P. aeruginosa, B. subtilis MIC = 0.2 mg/mL mdpi.comnih.gov
Naphthofuran Derivatives E. coli MIC = 0.4 mg/mL mdpi.comnih.gov
Furan/Nitro Furan Derivatives S. aureus MIC = 4-8 µg/mL nih.gov
Furan/Nitro Furan Derivatives E. coli MIC = 8-16 µg/mL nih.gov
2-Acylamino Derivatives S. aureus MIC = 1.56 µg/mL mdpi.comnih.gov

MIC (Minimum Inhibitory Concentration)

In addition to antibacterial properties, 1,3,4-oxadiazole derivatives are recognized for their antifungal potential. nih.gov They have been tested against various fungal strains, including human pathogens like Candida albicans, Candida glabrata, and Candida tropicalis, as well as plant pathogens such as Botrytis cinerea and Exserohilum turcicum. nih.govnih.govfrontiersin.org

Research has shown that derivatives with para-substituted phenyl groups at the 5-position of the oxadiazole ring can display significant fungistatic and fungicidal activities against C. albicans. nih.gov In studies against plant fungi, certain oxadiazole derivatives demonstrated higher efficacy than the commercial fungicide carbendazim. frontiersin.org QSAR studies have indicated that molar refractivity and dipole moment are key parameters influencing the antifungal activity of these compounds. ijrpc.com

Table 2: Antifungal Activity of Selected 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives

Compound Derivative Target Organism Activity (MIC/EC₅₀) Reference
Substituted Oxadiazole C. albicans, C. glabrata, C. tropicalis MIC = 200 µg/mL nih.gov
Para-substituted Phenyl C. albicans MIC = 32 µg/mL nih.gov
Thiazole-substituted E. turcicum EC₅₀ = 32.25 µg/mL frontiersin.org

MIC (Minimum Inhibitory Concentration); EC₅₀ (Half maximal effective concentration)

Research on Antineoplastic and Cytotoxic Mechanisms

The 1,3,4-oxadiazole scaffold is a promising framework for the development of novel anticancer agents. ajrconline.org Derivatives have shown considerable cytotoxic effects against various human cancer cell lines. nih.gov

The cytotoxic potential of 2,5-disubstituted-1,3,4-oxadiazole derivatives has been extensively evaluated in vitro using assays like the MTT assay. These compounds have demonstrated dose-dependent cytotoxicity against a range of cancer cell lines, including:

HeLa (Cervical Cancer) nih.gov

MCF-7 (Breast Cancer) ekb.egmanipal.edu

A549 (Lung Cancer) nih.govacs.org

HepG2 (Liver Cancer) manipal.edu

PANC-1 (Pancreatic Cancer) acs.org

LN-229 (Glioblastoma) mdpi.com

Notably, some derivatives have exhibited potent cytotoxicity with low IC₅₀ values, sometimes comparable to standard chemotherapeutic drugs. ekb.egnih.gov An important aspect of their potential is a degree of selectivity, with some compounds showing greater toxicity towards cancer cells compared to normal cell lines. nih.gov

Table 3: In Vitro Cytotoxicity of Selected 1,3,4-Oxadiazole Derivatives

Cell Line Compound Series Activity (IC₅₀) Reference
A549 Benzimidazole-Oxadiazole 0.3 µM acs.org
PANC-1 Benzimidazole-Oxadiazole 5.5 µM acs.org
MCF-7 Benzothiazole-Oxadiazole 1.8 µM ekb.eg
HeLa Substituted Oxadiazole 5.34 µM nih.gov
HepG2 Substituted Oxadiazole ~50 µM manipal.edu

IC₅₀ (Half maximal inhibitory concentration)

Research into the anticancer mechanisms of 1,3,4-oxadiazole derivatives has revealed their ability to induce programmed cell death, or apoptosis, in cancer cells. manipal.edu This is a critical mechanism for effective cancer chemotherapy.

Studies on HepG2 liver cancer cells have shown that certain 2,5-disubstituted-1,3,4-oxadiazole derivatives can trigger the intrinsic pathway of apoptosis. manipal.edu This process is characterized by:

Upregulation of p53: An increase in the expression of the p53 tumor suppressor protein. manipal.edu

Modulation of Bcl-2 Family Proteins: A significant increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, altering the Bax/Bcl-2 ratio to favor apoptosis. manipal.edu

Activation of Caspases: Subsequent upregulation and activation of initiator caspase-9 and executioner caspase-3, which are key enzymes that dismantle the cell. manipal.edusemanticscholar.org

Morphological changes associated with apoptosis, such as nuclear fragmentation, cytoplasm shrinkage, and DNA damage, have been observed in cells treated with these compounds. manipal.edumdpi.com Flow cytometry analysis has confirmed a significant increase in the population of apoptotic cells following treatment. manipal.edu These findings highlight the potential of 1,3,4-oxadiazole derivatives to act as chemotherapeutic agents by modulating critical cell death pathways. manipal.edu

Antioxidant Activity Research and Mechanistic Insights

Derivatives of 2,5-disubstituted-1,3,4-oxadiazole are recognized for their significant antioxidant properties. These compounds function primarily by scavenging free radicals, which are highly reactive species that can cause oxidative damage to cells and contribute to a range of chronic diseases.

The antioxidant mechanism of these compounds is largely attributed to their chemical structure. The presence of two aromatic (aryl) rings connected by the 1,3,4-oxadiazole core allows for the delocalization and stabilization of free radicals. When an oxadiazole derivative donates a hydrogen atom to neutralize a free radical, the resulting radical on the compound is stabilized through resonance across the entire molecule, including the heterocyclic ring and the flanking phenyl groups. This stability prevents the propagation of the radical chain reaction.

Studies on compounds structurally related to this compound have demonstrated significant free-radical scavenging ability. In one study, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols were synthesized and tested. The compound 2,6-di-tert-butyl-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl] phenol, which shares the 2-methylphenyl substituent, exhibited notable antioxidant activity in both 2,2-diphenyl-1-picrylhydrazide (DPPH) and ferric reducing antioxidant power (FRAP) assays. nih.gov

Compound DerivativeAssayActivity/ResultReference
2,6-di-tert-butyl-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenolDPPH Radical ScavengingSignificant free-radical scavenging ability nih.gov
2,6-di-tert-butyl-4-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenolFerric Reducing Antioxidant Power (FRAP)Significant reducing power nih.gov
General 2,5-disubstituted-1,3,4-oxadiazolesABTS Radical ScavengingEffective antioxidant activities

Metal Complexation in Biological Systems

The 1,3,4-oxadiazole ring is a versatile ligand in coordination chemistry due to the presence of multiple potential donor sites, namely the two nitrogen atoms and the oxygen atom of the heterocyclic ring. These heteroatoms possess lone pairs of electrons that can coordinate with various metal ions, particularly transition metals. The geometry and electronic properties of the 2,5-disubstituted-1,3,4-oxadiazole scaffold allow it to act as a bridging ligand, connecting two or more metal centers to form coordination polymers or supramolecular assemblies.

For example, ligands like 2,5-bis(4-pyridyl)-1,3,4-oxadiazole (B92651) have been used to create complex architectures with metal ions such as Copper(II). The bent geometry of the oxadiazole scaffold can lead to the formation of intricate networks, such as interpenetrating diamondoid structures. The specific structure of the resulting metal complex is influenced by factors like the metal ion used, the counter-ions present, and the solvent system.

The coordination of metal ions to 1,3,4-oxadiazole-based ligands can significantly enhance their biological activity. Often, the organic ligand alone may show little to no activity, but upon complexation with a metal, the resulting complex exhibits potent biological effects, such as anticancer or antimicrobial properties. This enhancement is attributed to several factors:

Chemotherapeutic Synergy: The metal ion itself may have therapeutic properties that are augmented by the ligand.

Structural Conformation: The metal ion organizes the ligand molecules in a specific three-dimensional orientation that may be more favorable for binding to biological targets like DNA or enzymes.

For instance, a copper(II) complex with a 1,2,4-oxadiazole (B8745197) ligand (an isomer of 1,3,4-oxadiazole) was shown to reduce the vitality of cancer cell lines with IC50 values around 10 µM, whereas the ligand by itself was inactive. This activity was correlated with the complex's ability to bind tightly to DNA, inducing apoptosis in cancer cells.

Insecticidal Activity and Structure-Activity Relationship Elucidation

The 1,3,4-oxadiazole ring is a key structural motif in the development of modern insecticides. Derivatives containing this heterocycle have demonstrated potent activity against a range of agricultural pests.

Research into the structure-activity relationship (SAR) of these compounds has provided valuable insights for designing more effective insecticides. Key findings include:

Isomer Importance: Compounds containing the 1,3,4-oxadiazole ring have been shown to be more potent insecticides than their 1,2,4-oxadiazole counterparts. jchemrev.com

Substituent Effects: The nature and position of substituents on the aryl rings attached to the oxadiazole core significantly influence insecticidal activity. For example, in a series of anthranilic diamide (B1670390) analogues, the introduction of a 1,3,4-oxadiazole ring and specific substituents on it led to compounds with high larvicidal activity against pests like Plutella xylostella (diamondback moth). jchemrev.com

Mechanism of Action: Some steroidal derivatives containing a 1,3,4-oxadiazole structure exert their insecticidal effect by destroying the mitochondria and nuclear membranes in the midgut cells of insects.

Compound ClassTarget PestActivity/ResultReference
Anthranilic diamides with 1,3,4-oxadiazole ringPlutella xylostellaGood larvicidal activities; one compound showed 71.43% activity at 0.4 µg/mL jchemrev.com
"Phenyl-pyrroline-oxadiazole" derivativesPlutella xylostellaLC50 of 1.2 µg/mL for lead compound
"Phenyl-pyrroline-oxadiazole" derivativesSpodoptera frugiperdaLC50 of 13.2 µg/mL for lead compound
Steroidal 1,3,4-oxadiazole derivativesEriosoma lanigerumLC50 values of 27.6 and 30.4 μg/mL for lead compounds

Anti-inflammatory Potential and Mechanisms

The 2,5-diaryl-1,3,4-oxadiazole framework is a well-established scaffold for the development of potent anti-inflammatory agents. Research has demonstrated that compounds with this structure can exhibit significant activity in both acute and chronic models of inflammation.

The anti-inflammatory mechanisms of these compounds are multifaceted. One primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of the inflammatory response. A series of 2,5-diaryl-1,3,4-oxadiazoles were found to be potent and highly selective inhibitors of COX-2, with some compounds displaying anti-inflammatory activity superior to the commercial drug celecoxib (B62257) in rat paw edema assays.

Another proposed mechanism involves the modulation of inflammatory signaling pathways. Studies on novel 2,5-disubstituted-1,3,4-oxadiazoles suggest that their ability to inhibit the release of pro-inflammatory mediators induced by lipopolysaccharide (LPS) points to a mechanism targeting the LPS-TLR4-NF-κB signaling pathway. mdpi.comajrconline.org This involves reducing the production of key inflammatory molecules like nitric oxide (NO) and reactive oxygen species (ROS) in stimulated immune cells. mdpi.comajrconline.org

Compound Class/DerivativeModel/AssayActivity/ResultReference
2,5-diaryl-1,3,4-oxadiazoles with methylsulfonyl moietiesIn vitro COX-2 InhibitionPotent and selective inhibition (IC50 = 0.48–0.89 µM)
2,5-diaryl-1,3,4-oxadiazoles (compounds 6e, 6f, 7f)Carrageenan-induced rat paw edemaSuperior anti-inflammatory activity compared to celecoxib
Novel 2,5-disubstituted-1,3,4-oxadiazole (OSD)Carrageenan-induced rat paw edema60% reduction in edema at 100 mg/kg mdpi.comajrconline.org
Novel 2,5-disubstituted-1,3,4-oxadiazoles (OSD and OPD)LPS-stimulated RAW264.7 cellsInhibited formation of nitric oxide and reactive oxygen species mdpi.comajrconline.org

Antidiabetic Activity Research using Model Organisms (e.g., Drosophila melanogaster)

Research into the potential antidiabetic properties of this compound using the model organism Drosophila melanogaster (the common fruit fly) has not been reported in the available scientific literature. While the 1,3,4-oxadiazole core is a subject of interest in the development of antidiabetic agents, and Drosophila melanogaster is a frequently used model for such studies, specific investigations into this particular compound have not been published.

The fruit fly is a valuable model for studying metabolic diseases like diabetes due to the high degree of genetic and physiological conservation between flies and humans in pathways that regulate glucose homeostasis. Researchers can induce diabetic-like conditions in Drosophila and then test the efficacy of various compounds in mitigating these effects.

However, a thorough review of current research databases reveals no studies that have specifically examined the effects of this compound on key diabetic indicators in Drosophila, such as hemolymph (blood) glucose levels, insulin (B600854) signaling pathway components, or organismal survival under high-sugar diets. Consequently, there are no detailed research findings or data tables to present regarding the antidiabetic activity of this specific compound in this model organism. Future research may explore the potential of this compound in this context, but as of now, this remains an uninvestigated area.

Viii. Future Research Directions and Challenges

Development of Novel and Green Synthetic Pathways for Diversification

A significant challenge in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives has been the reliance on conventional methods that often involve hazardous reagents, harsh reaction conditions, and significant waste production. nih.gov Future research must prioritize the development of novel and environmentally benign synthetic strategies. nih.gov Green chemistry approaches, such as microwave-assisted synthesis, solvent-free reactions using grinding techniques, and the use of eco-friendly catalysts, are promising avenues for exploration. researchgate.netnih.govresearchgate.net

These methods offer several advantages, including shorter reaction times, reduced energy consumption, higher yields, and easier purification processes. nih.govnih.govresearchgate.net For instance, an eco-friendly and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been described using a grinding technique with catalytic amounts of molecular iodine, which avoids the use of organic solvents entirely. researchgate.net Another approach involves a one-pot synthesis-functionalization strategy that allows for the streamlined creation of diverse 2,5-disubstituted 1,3,4-oxadiazoles directly from carboxylic acids. acs.org Adapting and optimizing these green pathways for the synthesis of 2,5-Bis(2-methylphenyl)-1,3,4-oxadiazole and its analogues is a key future goal. This will not only make the production process more sustainable but also facilitate the rapid diversification of the compound library for screening in various applications. eurekaselect.com

Green Synthesis TechniqueTypical ConditionsKey Advantages
Microwave-Assisted Synthesis Solvent-free or minimal green solventRapid heating, shorter reaction times, increased yields. nih.govresearchgate.net
Grinding (Mechanochemistry) Solid-phase reaction, often solvent-freeHigh efficiency, avoids organic solvents, simple procedure. researchgate.netorganic-chemistry.org
Ultrasound-Assisted Synthesis Molecular sieves, reduced temperatureShorter reaction times compared to conventional heating, better yields. nih.gov
Catalyst-Based Methods Use of non-toxic catalysts (e.g., iodine, Fe(III))Avoids hazardous reagents, promotes cleaner reactions. researchgate.netorganic-chemistry.org

Advanced Characterization of Electronic and Photophysical Properties for Device Optimization

Derivatives of 2,5-diaryl-1,3,4-oxadiazole are recognized for their excellent electronic properties, particularly as electron-transporting and light-emitting materials in organic light-emitting diodes (OLEDs). rsc.orgmdpi.comresearchgate.net A primary challenge is the detailed and systematic characterization of these properties for specific molecules like this compound. Future research should employ advanced spectroscopic and electronic measurement techniques to build a comprehensive profile of its capabilities.

Rational Design of Oxadiazole-Based Functional Materials for Specific Applications

The versatility of the 1,3,4-oxadiazole scaffold makes it a privileged structure in materials science. rsc.orgresearchgate.net A key future direction is the move from trial-and-error discovery to the rational design of functional materials tailored for specific applications. By leveraging the knowledge of structure-property relationships, researchers can strategically modify the this compound core to tune its electronic, optical, and biological properties. researchgate.net

For electronic applications, computational modeling can predict how different substituents will affect the electron-transporting capabilities, guiding the synthesis of new materials for improved OLEDs. rsc.orgresearchgate.net In medicinal chemistry, the oxadiazole ring can act as a bio-isosteric replacement for other functional groups to enhance pharmacological properties. nih.gov The rational design process involves creating specific derivatives to target particular enzymes or receptors, a strategy that has been successfully applied to develop inhibitors for targets like glycogen (B147801) synthase kinase-3β and epidermal growth factor receptor (EGFR). nih.govrsc.org Applying these principles to the this compound structure could lead to the development of novel anticancer or antimicrobial agents. nih.govmdpi.com

Potential ApplicationKey Property to OptimizeDesign Strategy
Organic Light-Emitting Diodes (OLEDs) Electron mobility, LUMO/HOMO levels, quantum yieldModify aryl substituents to tune electronic and photophysical properties. rsc.org
Anticancer Agents Binding affinity to specific targets (e.g., tubulin, EGFR)Introduce functional groups that enhance interaction with the target's active site. rsc.orgnih.gov
Antimicrobial Agents Cell permeability, interaction with microbial enzymesIncorporate moieties known for antimicrobial activity; optimize lipophilicity. mdpi.commdpi.com
Antitubercular Agents Inhibition of Mycobacterium tuberculosis growthModify structure based on QSAR models to enhance activity. brieflands.com

Deeper Mechanistic Elucidation of Biological Activities and Target Identification

While numerous 1,3,4-oxadiazole derivatives have demonstrated a wide spectrum of biological activities—including anticancer, antimicrobial, anti-inflammatory, and antiviral effects—the precise molecular mechanisms often remain poorly understood. mdpi.comijpsjournal.comdoaj.orgresearchgate.net A significant challenge is to move beyond phenotypic screening and identify the specific biological targets and pathways through which these compounds exert their effects. researchgate.net

Future research must focus on mechanistic studies to elucidate how compounds like this compound interact with biological systems. This involves techniques such as molecular docking to predict binding modes with potential protein targets, followed by experimental validation. nih.gov For example, studies have identified that certain oxadiazole derivatives function as anticancer agents by disrupting microtubule formation and arresting the cell cycle, while others may act as inhibitors of specific enzymes like peptide deformylase or lanosterol-14α-demethylase. mdpi.comnih.gov Identifying the specific targets for this compound is crucial for its potential development as a therapeutic agent and for understanding any potential off-target effects.

Computational Chemistry for Predictive Modeling and Expedited Drug Design

Computational chemistry has become an indispensable tool for accelerating the drug discovery and material design process. brieflands.com The application of quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models is a key future direction for the 1,3,4-oxadiazole class of compounds. nih.govnih.gov These models establish a mathematical correlation between the physicochemical properties of molecules and their biological activity or material function. researchgate.netresearchgate.net

By developing robust 3D and 4D-QSAR models for a series of 2,5-disubstituted-1,3,4-oxadiazoles, researchers can predict the activity of novel, yet-to-be-synthesized derivatives. nih.govnih.gov This predictive capability allows for the in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental testing. brieflands.com Molecular docking and molecular dynamics simulations can further refine this process by providing insights into the binding interactions between the oxadiazole derivatives and their biological targets at an atomic level. nih.govnih.govmdpi.com The challenge lies in creating highly accurate and validated models that can reliably guide the rational design of new compounds with enhanced efficacy and selectivity. nih.gov

Exploration of Structure-Function Relationships at the Molecular Level

Systematic studies that involve synthesizing a series of related compounds and evaluating them for both biological activity and material properties are essential. nih.govmdpi.com For instance, research has shown that the specific placement of substituents on the aryl rings of 2,5-disubstituted-1,3,4-oxadiazoles can dramatically alter their insecticidal, anticancer, or antimicrobial activities. nih.govnih.govmdpi.com Correlating these experimental findings with computational parameters can lead to a deeper, more predictive understanding. nih.gov This comprehensive knowledge base is the ultimate goal, as it will enable the precise, de novo design of 2,5-disubstituted-1,3,4-oxadiazole derivatives optimized for any desired function.

Q & A

Q. What are the common synthetic routes for 2,5-bis(aryl)-1,3,4-oxadiazoles, and how can they be optimized for reproducibility?

The Ainsworth method is a foundational approach for synthesizing 2,5-disubstituted oxadiazoles. For 2,5-bis(aryl) derivatives, cyclization of diacylhydrazines using phosphoryl chloride (POCl₃) under reflux is widely employed. For example, 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole was synthesized by refluxing equimolar 4-methoxybenzoic acid and 4-methoxybenzhydrazide in POCl₃ for 12 hours, followed by recrystallization from ethanol . Optimization involves controlling stoichiometry, reaction time, and solvent purity to avoid side products.

Q. How can the crystal structure of 2,5-bis(2-methylphenyl)-1,3,4-oxadiazole be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For analogous compounds like 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole, SC-XRD revealed planarity of the oxadiazole ring (max deviation: 0.0021 Å) and dihedral angles between aryl groups (8.06°–11.66°) . Key parameters include anisotropic displacement parameters (e.g., U₁₁, U₂₂, U₃₃ for oxygen and nitrogen atoms) and refinement of H atoms via difference Fourier maps .

Q. What spectroscopic techniques are essential for characterizing 2,5-bis(aryl)-1,3,4-oxadiazoles?

  • FTIR : Confirms oxadiazole ring formation via C=N stretching (~1600 cm⁻¹) and N–O–C vibrations (~1250 cm⁻¹) .
  • ¹H/¹³C NMR : Aromatic protons appear as multiplets (δ 7.0–8.5 ppm), while methyl groups in 2-methylphenyl derivatives resonate as singlets (δ ~2.5 ppm) .
  • Elemental analysis : Validates purity (e.g., C: ~70%, H: ~4.5%, N: ~12.5% for C₁₆H₁₄N₂O₃) .

Advanced Research Questions

Q. How do substituents on the aryl groups influence the electronic and optical properties of 2,5-bis(aryl)-1,3,4-oxadiazoles?

Electron-donating groups (e.g., –OCH₃) enhance conjugation, leading to strong two-photon absorption (TPA) and fluorescence. For example, 2,5-bis[4-(2-arylvinyl)phenyl] derivatives exhibit TPA cross-sections >500 GM due to extended π-conjugation . Computational studies (DFT) correlate substituent effects with HOMO-LUMO gaps, which can be validated via cyclic voltammetry .

Q. What strategies resolve contradictions in biological activity data for oxadiazole derivatives?

  • Dose-response assays : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HeLa) to confirm specificity .
  • Structural analogs : Compare 2,5-bis(2-methylphenyl) with 2,5-bis(4-aminophenyl) derivatives to isolate substituent effects on bioactivity .
  • Mechanistic studies : Use fluorescence quenching or molecular docking to verify target binding (e.g., tubulin for anticancer activity) .

Q. How can coordination polymers incorporating 2,5-bis(aryl)-1,3,4-oxadiazoles be designed for material science applications?

Rigid oxadiazole ligands act as bidentate linkers for metal-organic frameworks (MOFs). For example, Ag(I) coordination with 2,5-bis(4-pyridyl)-1,3,4-oxadiazole forms 1D polymers with luminescent properties . Key parameters include ligand-to-metal ratio (1:1 or 1:2) and solvent polarity to control dimensionality .

Q. What methodologies validate the corrosion inhibition efficiency of 2,5-bis(aryl)-1,3,4-oxadiazoles on carbon steel?

  • Electrochemical impedance spectroscopy (EIS) : Quantifies charge-transfer resistance (Rct) in HCl solutions (e.g., 95% inhibition at 10⁻³ M for 2,5-bis(4-dimethylaminophenyl) derivatives) .
  • XPS analysis : Confirms adsorption via N 1s and O 1s binding energy shifts (e.g., ~399.5 eV for N–metal interactions) .

Methodological Considerations

Q. How to address low yields in the synthesis of 2,5-bis(aryl)-1,3,4-oxadiazoles?

  • Solvent selection : Use high-boiling solvents (e.g., POCl₃ or PPA) to ensure complete cyclization .
  • Catalysis : Add glacial acetic acid (5 drops) to accelerate condensation reactions .
  • Purification : Employ column chromatography (silica gel, CH₂Cl₂/hexane) to isolate pure products .

Q. What experimental controls are critical for assessing the thermal stability of oxadiazole-based materials?

  • TGA/DSC : Monitor decomposition temperatures (Td > 250°C for most aryl derivatives) .
  • Crystallinity checks : Compare SC-XRD data before/after heating to detect phase transitions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.